molecular formula C13H16FNO3 B11520374 Propan-2-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate

Propan-2-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate

Cat. No.: B11520374
M. Wt: 253.27 g/mol
InChI Key: JAEVCHGRTOSEBR-UHFFFAOYSA-N
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Description

PROPAN-2-YL 3-[(3-FLUOROPHENYL)CARBAMOYL]PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoate group esterified with an isopropyl group and a carbamoyl group substituted with a 3-fluorophenyl moiety

Preparation Methods

The synthesis of PROPAN-2-YL 3-[(3-FLUOROPHENYL)CARBAMOYL]PROPANOATE typically involves the esterification of 3-[(3-fluorophenyl)carbamoyl]propanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

PROPAN-2-YL 3-[(3-FLUOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-[(3-fluorophenyl)carbamoyl]propanoic acid and isopropanol.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PROPAN-2-YL 3-[(3-FLUOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 3-[(3-FLUOROPHENYL)CARBAMOYL]PROPANOATE depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

Similar compounds to PROPAN-2-YL 3-[(3-FLUOROPHENYL)CARBAMOYL]PROPANOATE include other esters of 3-[(3-fluorophenyl)carbamoyl]propanoic acid, such as methyl 3-[(3-fluorophenyl)carbamoyl]propanoate and ethyl 3-[(3-fluorophenyl)carbamoyl]propanoate. These compounds share similar structural features but differ in the esterifying alcohol. The uniqueness of PROPAN-2-YL 3-[(3-FLUOROPHENYL)CARBAMOYL]PROPANOATE lies in its specific isopropyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity.

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

propan-2-yl 4-(3-fluoroanilino)-4-oxobutanoate

InChI

InChI=1S/C13H16FNO3/c1-9(2)18-13(17)7-6-12(16)15-11-5-3-4-10(14)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)

InChI Key

JAEVCHGRTOSEBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

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